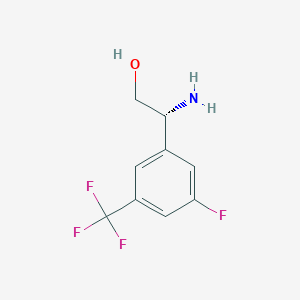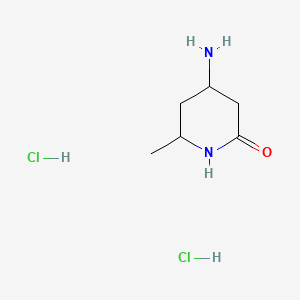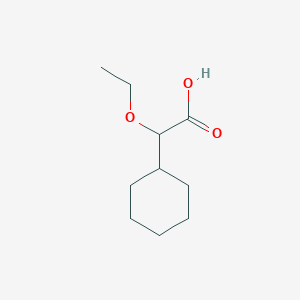
2-Cyclohexyl-2-ethoxyaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2-ethoxyacetic acid is a synthetic compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes a cyclohexyl group attached to an ethoxyacetic acid moiety. This compound is of interest due to its potential biological activities and its use as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production methods for 2-Cyclohexyl-2-ethoxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-2-ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2-ethoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylacetic acid: Similar in structure but lacks the ethoxy group.
2-Ethoxyacetic acid: Similar in structure but lacks the cyclohexyl group.
Cyclohexylacetic acid: Another related compound with a cyclohexyl group attached to an acetic acid moiety.
Uniqueness
2-Cyclohexyl-2-ethoxyacetic acid is unique due to the presence of both the cyclohexyl and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-ethoxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
Clave InChI |
QOLYWZBRASBMKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
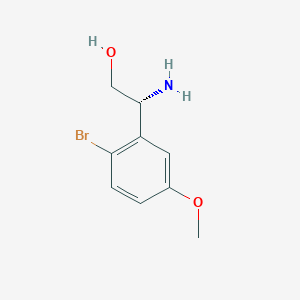
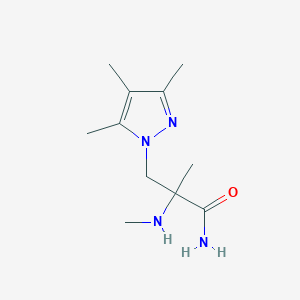
![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)


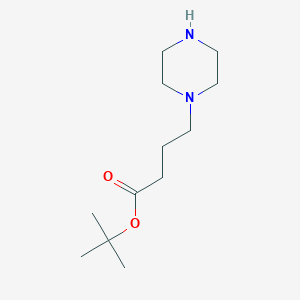
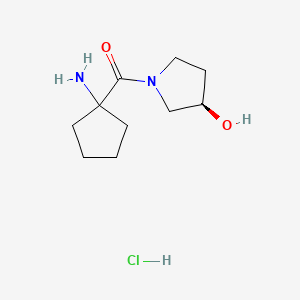
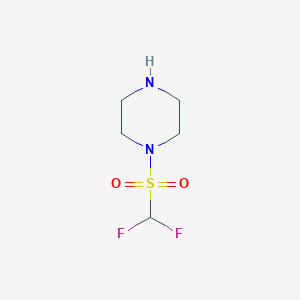
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
